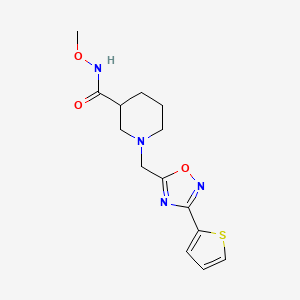

N-methoxy-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-methoxy-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3S/c1-20-17-14(19)10-4-2-6-18(8-10)9-12-15-13(16-21-12)11-5-3-7-22-11/h3,5,7,10H,2,4,6,8-9H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHAGOTXLOOOXQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1CCCN(C1)CC2=NC(=NO2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide typically involves multiple steps:

Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

Attachment of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Final assembly: The final step involves coupling the oxadiazole-thiophene intermediate with the piperidine derivative under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones from the thiophene ring.

Reduction: Amines or other reduced derivatives from the oxadiazole ring.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring substituted with a methoxy group and an oxadiazole moiety linked to a thiophene ring. Its molecular formula is CHNOS, and it has been synthesized for various biological evaluations.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-methoxy-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide. For instance, derivatives of oxadiazoles have shown significant growth inhibition against various cancer cell lines. In particular:

- Inhibition Rates : Compounds exhibiting structural similarities have demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against cell lines such as OVCAR-8 and NCI-H40 .

- Mechanism of Action : The anticancer mechanism may involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.

Macrophage Migration Inhibitory Factor (MIF) Inhibition

The compound has also been investigated for its ability to inhibit MIF, a pro-inflammatory cytokine implicated in various diseases including cancer and autoimmune disorders. The inhibition of MIF can lead to reduced tumor growth and metastasis:

- Inhibitory Activity : Research indicates that similar compounds can act as effective MIF inhibitors with IC50 values in the nanomolar range .

- Therapeutic Implications : Targeting MIF may provide a novel therapeutic strategy for treating inflammatory conditions and cancers.

Study 1: Synthesis and Evaluation of Oxadiazole Derivatives

A study focused on synthesizing new oxadiazole derivatives reported that several compounds exhibited notable anticancer activity against human cancer cell lines such as HCT116 and MCF7. The synthesized compounds were evaluated for their IC50 values, revealing promising results that support further development .

Study 2: MIF Inhibition Mechanism

Another research effort detailed the synthesis of compounds similar to this compound as MIF inhibitors. These compounds were shown to effectively bind to the active site of MIF, leading to decreased migration of macrophages in vitro .

Table 2: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-methoxy-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring could be involved in hydrogen bonding or other interactions with biological targets, while the piperidine ring might enhance the compound’s binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

N-methoxy-1-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

N-methoxy-1-((3-(phenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in N-methoxy-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide may impart unique electronic properties, making it particularly interesting for applications in organic electronics or as a bioactive molecule with specific interactions.

Biological Activity

N-methoxy-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide is a compound that incorporates a piperidine moiety and an oxadiazole derivative featuring thiophene. This combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on existing literature, synthesizing findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

where X, Y, Z, W, and V represent the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the compound. The presence of the oxadiazole ring is particularly noteworthy for its established pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thiophene rings often exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazole have been shown to possess activity against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| 3a | Mycobacterium tuberculosis | 0.125 | 0.25 |

| 4a | Staphylococcus aureus | 0.22 | 0.25 |

| 5b | Escherichia coli | 0.50 | 1.00 |

These findings suggest that N-methoxy derivatives can be optimized for enhanced antimicrobial efficacy by modifying substituents on the oxadiazole ring .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely studied. For example, one study reported that a related compound exhibited an IC50 value of approximately 92.4 µM against a panel of cancer cell lines including human colon adenocarcinoma and lung carcinoma .

Table 2: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 1 | Colon Adenocarcinoma | 92.4 |

| 2 | Lung Adenocarcinoma | 85.0 |

| 3 | Breast Cancer | 78.5 |

These results highlight the potential for N-methoxy derivatives to serve as leads in anticancer drug development .

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in critical cellular processes such as proliferation and apoptosis.

- Receptor Modulation : The interaction with specific receptors may modulate signaling pathways linked to cancer progression or microbial resistance .

Case Studies

Several studies have investigated the biological effects of related compounds:

- Study on Antimicrobial Efficacy : A series of oxadiazole derivatives were tested for their ability to inhibit Staphylococcus aureus biofilm formation. The most active compounds demonstrated MIC values as low as 0.22 µg/mL .

- In Vivo Studies : In animal models, certain derivatives showed promising results in reducing tumor size when administered at specific dosages over a defined period .

Q & A

Q. What are the key synthetic steps and purification methods for this compound?

The synthesis typically involves:

- Cyclocondensation : Formation of the 1,2,4-oxadiazole ring using reagents like POCl₃ or CDI under reflux conditions .

- Coupling Reactions : Amide bond formation between the piperidine-carboxamide and oxadiazole-thiophene moieties using coupling agents (e.g., HBTU, BOP) in DMF or THF .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization to achieve >95% purity . Key Data: Yield optimization (40–65%) depends on stoichiometry and solvent choice .

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR : ¹H/¹³C NMR to verify piperidine conformation (δ 2.5–3.5 ppm for N-CH₂), oxadiazole C=N (δ 160–165 ppm), and thiophene protons (δ 7.0–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]⁺ = 390.15) .

- IR : Peaks at 1650–1680 cm⁻¹ (amide C=O) and 1520 cm⁻¹ (oxadiazole C=N) .

Q. What functional groups influence its solubility and stability?

- Hydrophobic Groups : Thiophene and oxadiazole reduce aqueous solubility (<0.1 mg/mL in PBS) .

- Methoxy Group : Enhances metabolic stability by reducing CYP450-mediated oxidation .

- Stability : Degrades under acidic conditions (pH <3) via oxadiazole ring cleavage; store at -20°C in inert atmosphere .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict bioactivity?

- Reaction Pathway Design : Use DFT calculations (e.g., Gaussian 16) to model cyclocondensation transition states and identify rate-limiting steps .

- Molecular Docking : Screen against targets (e.g., kinase enzymes) using AutoDock Vina; prioritize analogs with ΔG < -8 kcal/mol .

- QSAR Models : Train models with descriptors like LogP, topological polar surface area (TPSA), and H-bond donors to predict IC₅₀ values .

Q. How to resolve contradictions between in vitro and in vivo activity data?

- Pharmacokinetic Profiling : Measure bioavailability (e.g., rat IV/PO studies) to identify poor absorption (<20%) or rapid clearance (t₁/₂ <1 hr) .

- Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., sulfoxidation of thiophene) that reduce efficacy .

- Formulation Adjustments : Develop PEGylated nanoparticles or cyclodextrin complexes to enhance solubility and plasma stability .

Q. What strategies improve target selectivity while minimizing off-target effects?

- SAR Studies : Synthesize analogs with modified substituents:

- Piperidine : Replace N-methoxy with bulkier groups (e.g., benzyl) to sterically hinder off-target binding .

- Oxadiazole : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance π-stacking with kinase ATP pockets .

- Selectivity Screening : Use kinase profiling panels (e.g., Eurofins) to identify off-target inhibition (e.g., >50% inhibition of EGFR at 10 µM) .

Q. How to address synthetic challenges in scaling up from milligram to gram quantities?

- Process Optimization : Replace DMF with biodegradable solvents (e.g., 2-MeTHF) and switch batch reactors to flow chemistry for exothermic steps .

- Impurity Control : Monitor by-products (e.g., hydrolyzed oxadiazole) via HPLC-PDA; adjust pH during workup to suppress hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.